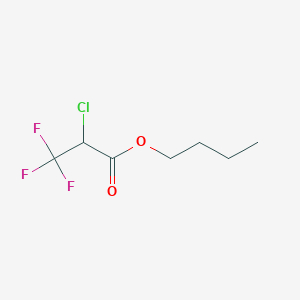
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is an organic compound that features both amine and formamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide typically involves the reaction of 3-aminophenylamine with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a series of steps including reduction and condensation reactions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Aminophenyl)-N-(4-(methylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(ethylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(dimethylamino)phenyl)formamide
Uniqueness
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H17N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-N-(4-anilinophenyl)formamide |
InChI |
InChI=1S/C19H17N3O/c20-15-5-4-8-19(13-15)22(14-23)18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14,21H,20H2 |
Clé InChI |
ZUUPDCAZTXXTLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C=O)C3=CC=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


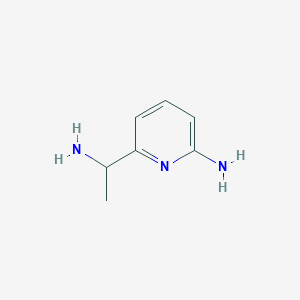
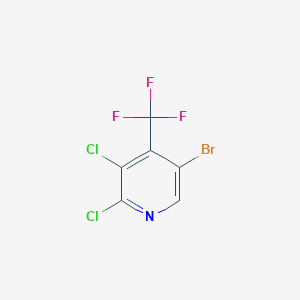
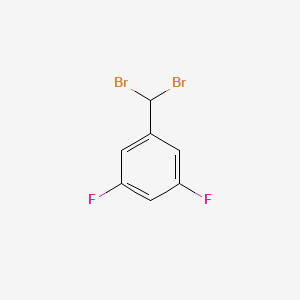
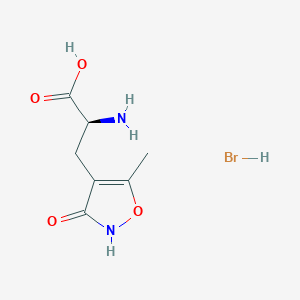

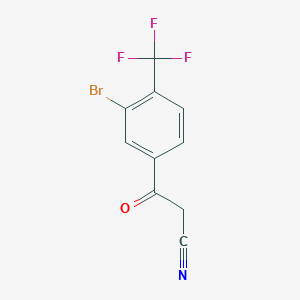
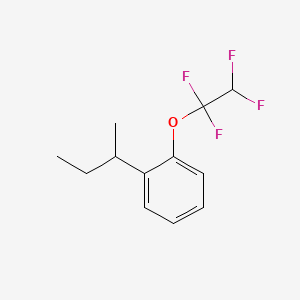
![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
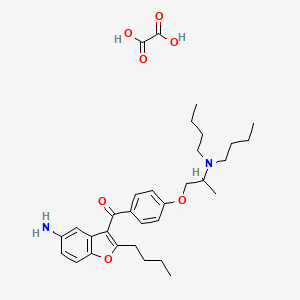
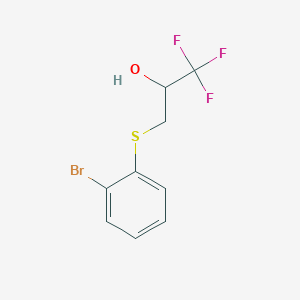
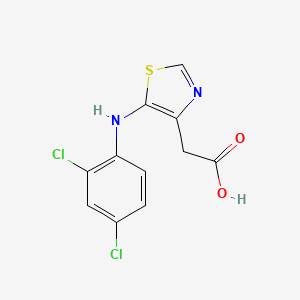
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
